molecular formula C9H11NO3 B13197637 Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate

Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate

Cat. No.: B13197637
M. Wt: 181.19 g/mol
InChI Key: XBNXCKAGWNMOJP-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by three functional groups: a methyl ester at position 3, an ethyl group at position 1, and a formyl group at position 2 (Fig. 1). Pyrroles are aromatic five-membered rings containing one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 1-ethyl-2-formylpyrrole-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-10-5-4-7(8(10)6-11)9(12)13-2/h4-6H,3H2,1-2H3

InChI Key

XBNXCKAGWNMOJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methylpyrrole with ethyl acetate under acidic conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is not fully understood. its biological effects are likely due to its ability to interact with various molecular targets and pathways. The formyl group and the pyrrole ring can participate in hydrogen bonding and π-π interactions, which may influence its activity in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized in Table 1:

Table 1: Structural Comparison of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate and Analogs

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Similarity Score
This compound 1-Ethyl, 2-formyl, 3-methyl ester 197.19 g/mol Formyl, ester, ethyl Reference
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate 2,4-Dimethyl, 3-ethyl ester 181.22 g/mol Methyl, ester 0.93
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 2,4-Dimethyl, 5-formyl, 3-ethyl ester 209.22 g/mol Formyl, ester, methyl 0.90
Ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate 4-Ethyl, 3-hydroxyethyl, 5-phenyl 288.16 g/mol Hydroxyethyl, phenyl, ester

Key Observations :

  • Positional Isomerism : The placement of the formyl group (position 2 vs. 5) significantly alters electronic properties and reactivity. For example, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibits stronger intramolecular hydrogen bonding due to proximity between the formyl and ester groups .
  • Steric Effects : Bulky substituents like phenyl (e.g., Ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate) reduce solubility in polar solvents but enhance stability in hydrophobic environments .

Physicochemical and Spectral Properties

  • NMR Spectroscopy :

    • The formyl proton in this compound analogs resonates at δ 9.3–10.5 ppm (¹H NMR), while ester methyl groups appear at δ 1.3–1.4 ppm .
    • Aromatic protons in phenyl-substituted derivatives (e.g., Ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate) show complex splitting patterns at δ 7.2–7.5 ppm .
  • Crystallography: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate crystallizes in a planar conformation (r.m.s. deviation = 0.038 Å) with intermolecular N–H⋯O hydrogen bonds (2.85–2.89 Å) . In contrast, Methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno-pyrrole-3a-carboxylate adopts a non-planar structure (dihedral angle = 76.82°) due to steric hindrance from the fused chromene system .

Biological Activity

Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrrole ring substituted with a formyl group and an ester functional group. This specific arrangement influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with proteins and enzymes, which may alter their function. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . For instance, it has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity

CompoundMIC (µg/mL)Target Bacteria
This compound10Staphylococcus aureus
Isoniazid (control)0.25Mycobacterium tuberculosis
Ciprofloxacin (control)2Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that this compound shows promising potential as an antimicrobial agent, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of various pyrrole derivatives, including this compound, on human melanoma cells. The results indicated:

  • IC50 Value : 44.63 ± 3.51 µM
  • Selectivity Index : 3.83 (indicating selective toxicity towards cancer cells)

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Structural Variants and Their Biological Activities

The structural diversity within pyrrole derivatives allows for comparative studies that can elucidate structure–activity relationships (SAR). For example, analogs with different substituents at the pyrrole ring have shown varying degrees of biological activity.

Notable Variants

Compound VariantBiological ActivityMIC/IC50
Ethyl 3-formyl-1H-pyrrole-2-carboxylateAntimicrobialMIC: 15 µg/mL
Ethyl 4-formylpyrrole-2-carboxylateAnticancerIC50: 50 µM

These comparisons underscore the importance of specific substituents in modulating biological activity and highlight the potential for further development of related compounds .

Q & A

Q. What are the standard synthetic routes for Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate?

The synthesis of pyrrole derivatives typically involves cyclization or functionalization of preconstructed pyrrole cores. For example:

  • Acylation/Formylation : The formyl group can be introduced via Vilsmeier-Haack formylation (using POCl₃/DMF) at the 2-position of a pre-synthesized ethyl-substituted pyrrole ester .
  • Esterification : Methyl ester groups are often installed via acid-catalyzed esterification (e.g., H₂SO₄/MeOH) or by reacting carboxylate intermediates with methylating agents like CH₃I .
  • Protection/Deprotection : Sulfonamide or benzyl groups (e.g., 4-methylbenzenesulfonyl) are used to protect reactive positions during synthesis, followed by deprotection under acidic/basic conditions .

Q. How is NMR spectroscopy employed to characterize this compound?

Key NMR features for pyrrole derivatives include:

  • ¹H NMR : The formyl proton (CHO) typically resonates at δ 9.8–10.2 ppm as a singlet. Ethyl groups show quartets (δ ~4.1–4.3 ppm for CH₂) and triplets (δ ~1.2–1.4 ppm for CH₃). Pyrrole ring protons appear as multiplets between δ 6.5–7.5 ppm, with coupling constants (e.g., J = 8.3 Hz for adjacent protons) indicating substitution patterns .
  • ¹³C NMR : The formyl carbon appears at δ ~190–195 ppm, while ester carbonyls resonate at δ ~165–170 ppm .
  • Validation : Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What are the primary applications of this compound in medicinal chemistry?

Pyrrole esters are key intermediates in drug discovery:

  • Antimicrobial/Anticancer Agents : Derivatives with sulfonamide or trifluoromethyl groups exhibit bioactivity by targeting enzyme active sites (e.g., kinase inhibition) .
  • Heterocyclic Scaffolds : The formyl group enables further derivatization via condensation (e.g., Schiff base formation) or nucleophilic addition .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered groups (e.g., ethyl chains) and validating geometric parameters (bond lengths/angles) against standard databases .
  • Validation Software : WinGX/PLATON checks for missed symmetry, twinning, or solvent effects. For high-resolution data, anisotropic displacement parameters refine electron density maps .
  • Cross-Verification : Compare experimental data (e.g., X-ray) with DFT-optimized structures to identify outliers in torsional angles or hydrogen bonding .

Q. What strategies optimize the yield of formylation reactions for this compound?

  • Reagent Optimization : Use excess DMF in Vilsmeier-Haack reactions to drive formylation efficiency. POCl₃ acts as both catalyst and dehydrating agent .
  • Temperature Control : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions (e.g., over-oxidation) .
  • Workup Adjustments : Neutralize reaction mixtures with NaHCO₃ before extraction to isolate the aldehyde product from acidic byproducts .

Q. How can computational methods (e.g., DFT) predict reactivity for further derivatization?

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. The formyl group (LUMO-rich) is prone to nucleophilic attack, while the pyrrole ring (HOMO-rich) participates in electrophilic substitution .
  • Transition State Modeling : Simulate reaction pathways (e.g., condensation with amines) to assess activation energies and regioselectivity .
  • Solvent Effects : Use COSMO-RS models to predict solubility and reaction kinetics in polar aprotic solvents (e.g., DMSO) .

Q. How are contradictions in spectroscopic data (e.g., unexpected coupling patterns) addressed?

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve rotational isomerism in ethyl or ester groups, which may cause splitting anomalies .
  • 2D Techniques : HSQC/HMBC correlations clarify through-space (NOESY) and through-bond (COSY) interactions, especially in crowded aromatic regions .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) suppress exchange broadening for labile protons (e.g., NH in byproducts) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction stoichiometry, solvent purity, and inert atmosphere (N₂/Ar) to minimize oxidation .
  • Data Reporting : Include ESI-MS (for molecular ion validation) and elemental analysis (C/H/N) to confirm purity .
  • Crystallography : Deposit CIF files in public databases (e.g., CCDC) with full refinement statistics (R-factors, Flack parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.